An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of their therapeutic potential. Moving beyond traditional flat, aromatic structures, medicinal chemists are increasingly turning to three-dimensional scaffolds to unlock new biological targets and enhance pharmacokinetic profiles. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, well-defined three-dimensional geometry provides a unique platform for orienting substituents in precise vectors, enabling novel and selective interactions with protein binding sites.
This guide focuses on a particularly valuable spirocyclic building block: 4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS 1427195-23-0). While not a therapeutic agent itself, this compound serves as a crucial intermediate in the synthesis of a new generation of drug candidates targeting a range of diseases, from neurodegenerative disorders to cancer and metabolic conditions. Its unique structure, combining a cyclopropane and a morpholine ring system, offers a compelling blend of rigidity and desirable physicochemical properties. This document will provide an in-depth analysis of its chemical properties, a detailed synthesis protocol, its documented applications in drug development, and the mechanistic rationale for its use in targeting key signaling pathways.
Physicochemical and Safety Profile
A comprehensive understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
Chemical Properties
4-Oxa-7-azaspiro[2.5]octane hydrochloride is a stable, solid compound under standard laboratory conditions. Its key properties are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 1427195-23-0 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 4-oxa-7-azaspiro[2.5]octane;hydrochloride |
| SMILES | C1CC12CNCCO2.Cl |
| InChI Key | DVKDFSRMWMEQGS-UHFFFAOYSA-N |
| Physical Form | Solid, white powder |
| Storage | Room Temperature |
| Purity | Typically ≥97% |
Structural Analysis
The structure of 4-oxa-7-azaspiro[2.5]octane is characterized by a spirocyclic fusion of a cyclopropane ring and a morpholine ring. This arrangement imparts significant conformational rigidity. Structural and conformational analyses of similar 1-oxa-2-azaspiro[2.5]octane derivatives have been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. These studies demonstrate that NMR chemical shifts and coupling constants are highly sensitive to the steric and electronic effects of substituents, allowing for the precise determination of relative configuration and preferred conformations. Such analytical methods are essential for verifying the structure and purity of the title compound and its derivatives during a synthetic campaign.
Safety and Handling
As a chemical intermediate, 4-Oxa-7-azaspiro[2.5]octane hydrochloride requires careful handling in a laboratory setting. It is classified with the signal word "Warning".[2]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder. In case of contact, flush the affected area with copious amounts of water.
Synthesis and Manufacturing
The availability of a robust and scalable synthesis is crucial for the utility of any chemical building block. A patented method outlines a practical, four-step route to 4-Oxa-7-azaspiro[2.5]octane hydrochloride, designed for industrial application.[3] This process is noted for its ingenious design, use of readily available raw materials, mild reaction conditions, and high overall yield.[3]
Synthetic Workflow
The synthesis begins with methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through substitution, hydrogenation, cyclization, and reduction to yield the final product.[3]
Caption: High-level overview of the patented synthetic route.
Detailed Experimental Protocol (Adapted from CN108530375B)
The following protocol is an illustrative example based on the procedures described in the patent literature.[3] Researchers should consult the original patent for specific reagent quantities and conditions.
Step 1-3: Formation of Intermediate 3
-
The synthesis begins with methyl 1-hydroxy-1-cyclopropanecarboxylate, which undergoes a series of transformations including substitution, hydrogenation, and intramolecular cyclization to form a cyclic lactam intermediate.
Step 4: Reduction and Salt Formation
-
The lactam intermediate (e.g., 5g, 0.039 mol) is dissolved in an appropriate solvent such as tetrahydrofuran (40 mL) in a reaction vessel under a nitrogen atmosphere.[3]
-
The solution is cooled to 0°C. A reducing agent, such as Red-Al® (70% solution in toluene, 17.0g, 0.059 mol), is added dropwise, maintaining the temperature at 0°C.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 16 hours.
-
The reaction is quenched by carefully and slowly adding water (30 mL) followed by a 15% aqueous NaOH solution (30 mL) at 0°C. The mixture is stirred for 30 minutes.
-
The bulk of the tetrahydrofuran is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic phases are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to a volume of approximately 30 mL.
-
Hydrogen chloride gas is bubbled through the concentrated solution for 40 minutes to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration and dried to yield 4-Oxa-7-azaspiro[2.5]octane hydrochloride as a light-yellow solid (4.6g, 79% yield).[3]
Applications in Drug Discovery: A Versatile Scaffold for High-Value Targets
The true value of 4-Oxa-7-azaspiro[2.5]octane hydrochloride lies in its role as a key structural motif for potent and selective inhibitors of critical disease-related proteins. Its incorporation into drug candidates is not arbitrary; the rigid spirocyclic core serves to position key pharmacophoric elements in an optimal orientation for target engagement, often improving upon less rigid or planar scaffolds. A key patent has explicitly described its use as an intermediate for compounds targeting LRRK2, GPR43, IRAK4, and IDH.[3]
Caption: Role as an intermediate for various therapeutic targets.
LRRK2 Kinase Inhibitors for Parkinson's Disease
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are one of the most common genetic causes of Parkinson's disease (PD).[4] The G2019S mutation, in particular, leads to a gain-of-function by increasing LRRK2's kinase activity, which is believed to be pathogenic.[4] This has made LRRK2 a prime target for the development of kinase inhibitors aimed at slowing disease progression. LRRK2 is a complex protein involved in multiple cellular pathways, including the MAPK signaling cascade, vesicular trafficking, and autophagy.[5][6][7]
The 4-oxa-7-azaspiro[2.5]octane scaffold can be incorporated into LRRK2 inhibitors to occupy specific pockets of the ATP-binding site, providing both potency and selectivity. The rigidity of the spirocycle helps to minimize the entropic penalty upon binding, potentially leading to higher affinity.
Caption: LRRK2 signaling in Parkinson's and point of intervention.
GPR43 Agonists for Metabolic Disorders
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbial fermentation.[8][9] GPR43 plays a crucial role in host energy homeostasis and is expressed in various tissues, including pancreatic β-cells and adipose tissue.[8][10] Activation of GPR43 can potentiate insulin secretion and regulate adipogenesis, making it an attractive target for treating type 2 diabetes and obesity.[9][10][11]
The spiro-octane scaffold can be used to develop potent and selective GPR43 agonists. These agonists mimic the action of endogenous SCFAs, stimulating Gαq/11 and Gαi signaling pathways that lead to enhanced glucose-stimulated insulin secretion.[12]
Caption: GPR43 signaling in pancreatic β-cells.
IRAK4 Kinase Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors.[13][14] These pathways are central to the innate immune response. Upon activation by pathogens or inflammatory stimuli, IRAK4 initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[15] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[13][14]
As the most upstream and indispensable kinase in the pathway, IRAK4 is a highly sought-after therapeutic target.[14][16] The 4-oxa-7-azaspiro[2.5]octane core can serve as a rigid anchor for inhibitors designed to block the kinase activity of IRAK4, thereby preventing the downstream inflammatory cascade.
Caption: IRAK4-mediated inflammatory signaling pathway.
Mutant IDH Inhibitors for Cancer
Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) are frequently found in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[17] These mutations result in a neomorphic (new) enzyme activity: instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[18] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote tumorigenesis.[19][20]
Inhibitors of mutant IDH are a clinically validated therapeutic strategy. The 4-oxa-7-azaspiro[2.5]octane hydrochloride is an intermediate for synthesizing such inhibitors, which are designed to selectively bind to the mutant enzyme and block the production of D-2HG, thereby allowing for the restoration of normal cellular differentiation.
Caption: Oncogenic signaling cascade initiated by mutant IDH.
Conclusion and Future Outlook
4-Oxa-7-azaspiro[2.5]octane hydrochloride has emerged as a high-value building block in contemporary drug discovery. Its utility is not merely academic; it is a direct result of the pharmaceutical industry's drive towards compounds with greater three-dimensionality, improved physicochemical properties, and novel intellectual property space. The rigid spirocyclic core provides a robust platform for the synthesis of targeted therapies against a diverse set of challenging disease targets, including LRRK2, GPR43, IRAK4, and mutant IDH.
For researchers and drug development professionals, this compound represents an opportunity. Its established synthetic route and proven application as an intermediate reduce the initial barriers to exploring novel chemical space around these important targets. As our understanding of the structural biology of these targets deepens, the precise, vectorial presentation of functional groups afforded by the 4-oxa-7-azaspiro[2.5]octane scaffold will continue to be an invaluable tool in the design of the next generation of selective and potent medicines. The continued exploration of this and other spirocyclic scaffolds is a promising frontier in the ongoing quest for innovative therapeutics.
References
-
Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Yen, K. E. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. [Link]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs. British Journal of Pharmacology. [Link]
-
Losman, J. A., & Kaelin, W. G. (2013). What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer. Genes & development, 27(8), 836-852. [Link]
-
De, S., Xiang, Z., & Tawa, P. (2021). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. RSC Medicinal Chemistry, 12(11), 1834-1850. [Link]
-
The therapeutic potential of GPR43: a novel role in modulating metabolic health. Journal of Diabetes & Metabolic Disorders. [Link]
-
The Role of LRRK2 in Neurodegeneration of Parkinson Disease. Current Neuropharmacology. [Link]
-
LRRK2 Signaling Pathway. Creative Diagnostics. [Link]
-
The Multifaceted Role of LRRK2 in Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]
-
The SCFA Receptor GPR43 and Energy Metabolism. Frontiers in Endocrinology. [Link]
-
IRAK4 - Wikipedia. Wikipedia. [Link]
-
Parkinson's Pathology: Elucidating the Role of LRRK2. Practical Neurology. [Link]
-
Isocitrate dehydrogenase gene variants in cancer and their clinical significance. Journal of the Royal Society Interface. [Link]
-
GPR43 Potentiates β-Cell Function in Obesity. Diabetes. [Link]
-
Interaction of LRRK2 with kinase and GTPase signaling cascades. Frontiers in Molecular Neuroscience. [Link]
-
The SCFA Receptor GPR43 and Energy Metabolism. PMC. [Link]
-
Targeting isocitrate dehydrogenase mutations in cancer: emerging evidence and diverging strategies. Clinical Cancer Research. [Link]
-
GPR43 Potentiates β-Cell Function in Obesity. American Diabetes Association. [Link]
-
Effect of IRAK-4 kinase deficiency on IL-1-and TNF-mediated signaling pathways in human synoviocytes. ResearchGate. [Link]
-
Mutant IDH in Gliomas: Role in Cancer and Treatment Options. Cancers. [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160. PubChem. [Link]
- CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
-
Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
Sources
- 1. 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxa-7-azaspiro[2.5]octane hydrochloride | 1427195-23-0 [sigmaaldrich.com]
- 3. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 4. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 9. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR43 Potentiates β-Cell Function in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IRAK4 - Wikipedia [en.wikipedia.org]
- 17. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
